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Abstract
Felypressin acetate is a synthetic nonapeptide analogue of the posterior pituitary hormone

vasopressin.[1] It functions as a selective vasopressin V1a receptor agonist, exerting potent

vasoconstrictive effects, particularly on the venous microvasculature.[2][3] Unlike

catecholamine-based vasoconstrictors such as epinephrine, Felypressin has minimal direct

effects on myocardial contractility or heart rate, positioning it as a valuable agent in local

anesthetic formulations, especially in dental procedures for patients with cardiovascular

considerations.[3][4] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and pharmacological profile of Felypressin acetate. It

details the underlying V1a receptor signaling pathway, presents key in vitro potency data, and

outlines detailed experimental protocols for its characterization.

Chemical Identity and Physicochemical Properties
Felypressin is a synthetic nonapeptide with a disulfide bridge between two cysteine residues.[1]

It is chemically designated as 2-(L-Phenylalanine)-8-L-lysinevasopressin. The acetate salt form

is commonly used in pharmaceutical preparations.

Table 1: Chemical Identifiers for Felypressin Acetate
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Identifier Value Reference(s)

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-
amino-2-
oxoethyl)amino]-1-
oxohexan-2-yl]-1-
[(4R,7S,10S,13S,16S,19R)-
19-amino-7-(2-amino-2-
oxoethyl)-10-(3-amino-3-
oxopropyl)-13,16-dibenzyl-
6,9,12,15,18-pentaoxo-1,2-
dithia-5,8,11,14,17-
pentazacycloicosane-4-
carbonyl]pyrrolidine-2-
carboxamide acetate

[5]

Amino Acid Sequence

Cys-Phe-Phe-Gln-Asn-Cys-

Pro-Lys-Gly-NH2 (Disulfide

bridge: Cys1-Cys6)

[6]

CAS Number 914453-97-7 (Acetate Salt) [7]

56-59-7 (Free Base) [5]

Molecular Formula
C46H65N13O11S2 •

xC2H4O2
[7]

| Synonyms | PLV-2, Octapressin |[5][6] |

Table 2: Physicochemical Properties of Felypressin Acetate
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Property Value Reference(s)

Molecular Weight 1040.22 g/mol (Free Base) [7][8]

~1100.28 g/mol (Acetate Salt) [5]

Appearance White to off-white solid/powder [6]

Solubility
Soluble in water (100 mg/mL,

may require ultrasound)
[6]

| Storage Conditions | Powder: Store at -20°C to -80°C in a dry, dark place. |[6] |

Pharmacology and Mechanism of Action
Felypressin is a selective agonist of the vasopressin V1a receptor, a member of the G protein-

coupled receptor (GPCR) superfamily.[2][9] These receptors are predominantly located on

vascular smooth muscle cells.[2] The binding of Felypressin to the V1a receptor initiates a well-

defined intracellular signaling cascade.

Activation of the V1a receptor leads to its coupling with the Gq/11 family of G proteins.[9] This

activates the enzyme Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and

diacylglycerol (DAG).[2][9] IP3 diffuses through the cytosol and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

Concurrently, DAG activates Protein Kinase C (PKC). The substantial increase in cytosolic

Ca2+ concentration is the primary event leading to the contraction of smooth muscle cells,

resulting in vasoconstriction.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.scbt.com/p/felypressin-acetate-914453-97-7
https://pubchem.ncbi.nlm.nih.gov/compound/5956
https://www.medkoo.com/products/9074
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02695879.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02695879.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02695879.htm
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.scbt.com/browse/avp-receptor-v1a-activators
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.scbt.com/browse/avp-receptor-v1a-activators
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.scbt.com/browse/avp-receptor-v1a-activators
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

Endoplasmic Reticulum

V1a Receptor
Gq/11 Protein

Activates Phospholipase C
(PLC)

Activates
PIP2

Hydrolyzes
IP3

DAG

Felypressin
Binds

IP3 Receptor

Binds

Protein Kinase C
(PKC)

Activates

Ca²⁺ Stores ↑ Intracellular [Ca²⁺]
ReleasesOpens Smooth Muscle

Contraction
(Vasoconstriction)

Click to download full resolution via product page

Felypressin V1a Receptor Signaling Pathway.

Pharmacodynamics and Receptor Selectivity
The vasoconstrictor action of Felypressin is mediated by its potent and selective agonism at

V1a receptors. While direct, comparative Ki values for Felypressin at various vasopressin

receptor subtypes are not widely available in public literature, data for Lysine Vasopressin

(LVP), a very close structural and functional analogue, serves as a useful surrogate for in vitro

potency estimation.[10] Furthermore, functional bioassays in rats provide quantitative data on

Felypressin's high selectivity for vasopressor (V1a-mediated) activity over oxytocic (oxytocin

receptor-mediated) activity.[11]

Table 3: In Vitro Receptor Potency and Functional Activity
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Compound Receptor Assay Type Metric Value
Reference(s
)

Lysine

Vasopressin

(LVP)*
hV1a

Radioligand
Binding

Ki 3.5 nM [10]

Lysine

Vasopressin

(LVP)*

hV1a
Calcium

Mobilization
EC50 0.93 nM [10]

Felypressin V1a-R (Rat)
Vasopressor

Activity
Potency 57 IU/mg [11]

Felypressin
Oxytocin-R

(Rat)

Oxytocic

Activity
Potency 1 IU/mg [11]

*Data for LVP is presented as a surrogate for Felypressin due to high structural similarity and

availability of direct comparative data against the endogenous ligand, Arginine Vasopressin

(AVP).[10]

In vivo studies in Wistar rats demonstrate that intravenous administration of Felypressin

induces a pressor effect (increase in blood pressure) and bradycardia (decrease in heart rate),

both of which are inhibited by a V1 antagonist, confirming its mechanism of action.[4][12]

Key Experimental Methodologies
Characterizing the pharmacological profile of Felypressin involves a suite of in vitro and in vivo

assays. The following sections detail the standard protocols for these essential experiments.

V1a Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of Felypressin for the V1a receptor

by measuring its ability to displace a specific radiolabeled ligand.[10][13]

Detailed Protocol:

Receptor Preparation: Prepare cell membrane homogenates from a stable cell line (e.g.,

CHO, HEK293) recombinantly expressing the human V1a receptor.[10] Quantify total protein
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concentration using a standard method (e.g., Bradford assay).

Assay Setup: In a 96-well filter plate, combine in triplicate:

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[13]

A fixed concentration of a V1a-selective radioligand (e.g., [³H]-Arginine Vasopressin) near

its Kd value.[10][13]

Increasing concentrations of unlabeled Felypressin (competitor).

For non-specific binding (NSB) control wells, add a saturating concentration of an

unlabeled V1a agonist (e.g., 1 µM Arginine Vasopressin).[13]

Add the prepared cell membranes (e.g., 10-20 µg protein/well) to initiate the binding

reaction.

Incubation: Incubate the plate at a controlled temperature (e.g., 25-27°C) for a sufficient

duration to reach equilibrium (e.g., 60-120 minutes).[10][14]

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g.,

GF/C), separating receptor-bound from free radioligand. Wash the filters multiple times with

ice-cold wash buffer.[10]

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.[10]

Data Analysis:

Calculate specific binding by subtracting the average NSB counts from the total binding

counts.

Plot the percentage of specific binding against the log concentration of Felypressin to

generate a competition curve.

Determine the IC₅₀ value (concentration of Felypressin that inhibits 50% of specific

binding) using non-linear regression.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[13]
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Workflow for V1a Receptor Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of Felypressin by quantifying the increase

in intracellular calcium following V1a receptor activation.[10][15]

Detailed Protocol:

Cell Culture: Seed cells stably expressing the human V1a receptor (e.g., HEK293, CHO) into

black, clear-bottom 96- or 384-well microplates and culture overnight.[15]

Dye Loading: Aspirate the culture medium. Add a loading solution containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like

Probenecid (to prevent dye leakage) prepared in an appropriate assay buffer (e.g., HBSS

with 20 mM HEPES).[15]

Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.[13]

Assay Procedure:

Wash the cells with assay buffer to remove excess dye.

Place the plate into a fluorescence microplate reader (e.g., FLIPR).

Establish a baseline fluorescence reading for several seconds.

Using the instrument's integrated fluidics, add varying concentrations of Felypressin to the

wells.

Signal Detection: Measure the change in fluorescence intensity over time in real-time. The

peak fluorescence response corresponds to the maximum intracellular calcium

concentration.[10]

Data Analysis:

Plot the peak fluorescence response against the log concentration of Felypressin.
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Fit the data to a sigmoidal dose-response curve using non-linear regression to determine

the EC₅₀ (the concentration that produces 50% of the maximal response) and Emax

(maximal efficacy).[11]

In Vivo Cardiovascular Assessment in Rats
This in vivo protocol assesses the pharmacodynamic effects of Felypressin on key

cardiovascular parameters in a conscious animal model.[2][4]

Detailed Protocol:

Animal Preparation: Use adult male Wistar rats.[4] Under appropriate anesthesia, surgically

implant catheters into the femoral artery (for blood pressure monitoring) and jugular vein (for

intravenous drug administration).[13] Allow the animals to recover fully (e.g., >24 hours)

before the experiment.[13]

Experimental Setup: House the rat in a cage that allows for free movement. Connect the

arterial catheter to a pressure transducer linked to a data acquisition system for continuous

recording of blood pressure and heart rate.[2]

Acclimation and Baseline: Allow the animal to acclimate to the setup. Record stable baseline

Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes.[13]

Drug Administration: Administer Felypressin via the venous catheter, either as an

intravenous (IV) bolus (e.g., 240 ng/kg) or as a dose-escalating infusion.[2][4] A vehicle

control group (saline) should be run in parallel.

Data Recording: Continuously record MAP and HR throughout the experiment and for a

defined period post-administration.

Mechanism Confirmation (Optional): To confirm V1a receptor mediation, a separate group of

animals can be pre-treated with a selective V1a receptor antagonist before Felypressin

administration.[4]

Data Analysis: Calculate the change in MAP and HR from baseline at various time points

after Felypressin administration. Compare the responses between the Felypressin-treated,
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vehicle-treated, and antagonist-treated groups using appropriate statistical tests (e.g.,

ANOVA).[4]
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Workflow for In Vivo Cardiovascular Study in Rats.

Pharmacokinetics
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A review of available scientific literature indicates that detailed pharmacokinetic parameters for

Felypressin, such as its half-life, volume of distribution, and clearance in humans or laboratory

animals, are largely unpublished.[2] Its clinical use as a locally-acting vasoconstrictor in

anesthetic solutions is intended to reduce systemic absorption, which may contribute to the

limited focus on its systemic pharmacokinetic profile.[2]

Conclusion
Felypressin acetate is a well-characterized synthetic peptide with selective V1a receptor

agonist activity. Its mechanism of action, centered on Gq-protein signaling and subsequent

intracellular calcium mobilization, translates to potent vasoconstriction with minimal direct

cardiac stimulation. The established selectivity and safety profile, supported by the

experimental data and methodologies outlined in this guide, underscore its utility as a non-

catecholamine vasoconstrictor in specialized clinical applications. Further research into its

systemic pharmacokinetic profile could broaden the understanding of its disposition following

inadvertent systemic exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. benchchem.com [benchchem.com]

3. Effects of vasopressin on anesthetic response time and circulatory dynamics of lidocaine -
PMC [pmc.ncbi.nlm.nih.gov]

4. Cardiovascular Effects of Felypressin - PMC [pmc.ncbi.nlm.nih.gov]

5. medkoo.com [medkoo.com]

6. Felypressin Acetate | 914453-97-7 [chemicalbook.com]

7. scbt.com [scbt.com]

8. Felypressin Acetate | C46H65N13O11S2 | CID 5956 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://www.benchchem.com/product/b15604372?utm_src=pdf-body
https://www.benchchem.com/product/b15604372?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB00093
https://www.benchchem.com/pdf/Pharmacokinetics_and_pharmacodynamics_of_Felypressin_in_lab_animals.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8178135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1705833/
https://www.medkoo.com/products/9074
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02695879.htm
https://www.scbt.com/p/felypressin-acetate-914453-97-7
https://pubchem.ncbi.nlm.nih.gov/compound/5956
https://pubchem.ncbi.nlm.nih.gov/compound/5956
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. scbt.com [scbt.com]

10. benchchem.com [benchchem.com]

11. benchchem.com [benchchem.com]

12. Cardiovascular effects of felypressin - PubMed [pubmed.ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

14. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand
with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

15. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The Chemical Structure and Properties of Felypressin
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604372#chemical-structure-and-properties-of-
felypressin-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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